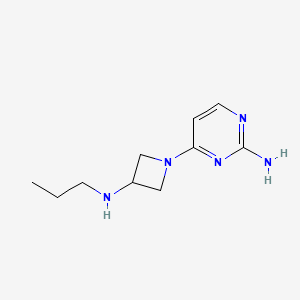
Myc-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myc-IN-2 is a small molecule inhibitor specifically designed to target the MYC oncoprotein, which is implicated in various human cancers. MYC is a transcription factor that plays a crucial role in cell cycle regulation, apoptosis, and cellular transformation. The deregulation of MYC is associated with aggressive tumor growth and poor prognosis in cancer patients.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Myc-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to enhance its binding affinity and specificity for the MYC protein. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time. Advanced techniques like continuous flow chemistry and automated synthesis platforms are employed to achieve high-throughput production.
化学反应分析
Types of Reactions
Myc-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and binding affinity to the MYC protein.
科学研究应用
Myc-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MYC inhibitors and to develop new derivatives with improved efficacy.
Biology: Employed in cell culture studies to investigate the role of MYC in cellular processes like proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating MYC-driven cancers, including breast carcinoma, lung carcinoma, and neuroblastoma.
Industry: Utilized in drug discovery and development programs to identify new MYC inhibitors and to optimize their pharmacokinetic and pharmacodynamic properties.
作用机制
Myc-IN-2 exerts its effects by binding to the MYC protein and inhibiting its interaction with the MAX protein, which is essential for MYC’s transcriptional activity. This disruption of the MYC-MAX complex prevents the transcription of MYC target genes, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the E-box DNA binding sites, chromatin-modifying complexes, and various downstream effectors of MYC signaling.
相似化合物的比较
Similar Compounds
Myc-IN-1: Another MYC inhibitor with a similar mechanism of action but different chemical structure.
Omomyc: A dominant-negative MYC peptide that interferes with MYC-MAX dimerization.
MYCi361: A small-molecule inhibitor that disrupts MYC-MAX complexes and promotes MYC degradation.
Uniqueness of Myc-IN-2
This compound is unique due to its high specificity and binding affinity for the MYC protein, which enhances its efficacy as a MYC inhibitor. Additionally, its chemical structure allows for easy modification and optimization, making it a valuable tool in drug discovery and development.
属性
分子式 |
C25H17N3O2S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
4-[2-(furan-2-yl)-6-[4-(1,3-thiazol-2-yl)phenyl]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C25H17N3O2S/c26-24(29)18-7-3-16(4-8-18)20-14-21(28-22(15-20)23-2-1-12-30-23)17-5-9-19(10-6-17)25-27-11-13-31-25/h1-15H,(H2,26,29) |
InChI 键 |
HMVOKQDXOYWIBC-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C4=NC=CS4)C5=CC=C(C=C5)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


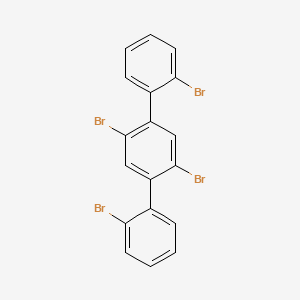
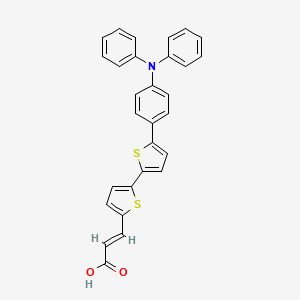
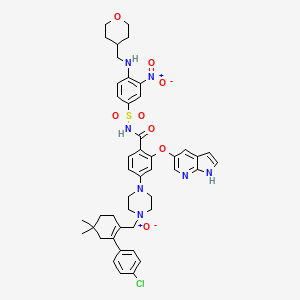
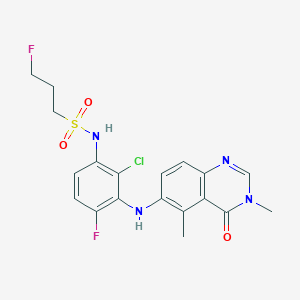
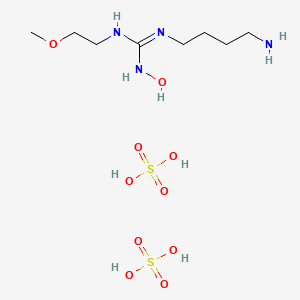




![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)
